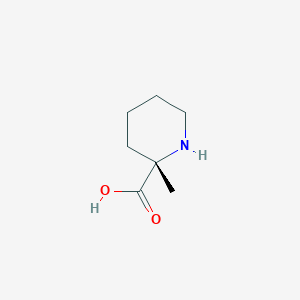![molecular formula C18H15Cl2FN2O3 B2492676 2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide CAS No. 2034551-17-0](/img/structure/B2492676.png)
2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,3-dichloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C18H15Cl2FN2O3 and its molecular weight is 397.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, closely related to the chemical structure , are commonly used as preservatives in various products. The review highlights their presence in aquatic environments due to consumer product usage. It emphasizes the need for understanding the fate and behavior of such compounds, including their biodegradability and interactions with other environmental factors, shedding light on their potential environmental impact and the necessity for monitoring and controlling their release into ecosystems (Haman et al., 2015).
Synthetic Procedures in Medicinal Chemistry
Benzazoles and their derivatives, such as the compound , are of significant interest in medicinal chemistry due to their diverse biological activities. The review discusses synthetic procedures for creating compounds with the guanidine moiety, which can alter the biological activity of benzazoles. This research can inform the development of new therapeutic agents and pharmacophores, highlighting the chemical versatility and potential medicinal applications of such compounds (Rosales-Hernández et al., 2022).
Conversion to Central Nervous System Acting Drugs
Benzimidazole and related compounds have been used in chemotherapy, with notable central nervous system (CNS) side effects. The review explores the potential for converting these compounds into more potent CNS drugs, indicating the possibility of deriving new therapeutic agents from the chemical structure . It highlights the significance of azole groups and their potential impact on CNS effects, suggesting a pathway for developing new CNS-targeted medications (Saganuwan, 2020).
Antioxidant Capacity Reaction Pathways
The review discusses ABTS radical cation-based assays, commonly used to measure antioxidant capacity. It delves into the reaction pathways of antioxidants with ABTS, which may share similarities with the chemical reactions and interactions of the compound . This research could be relevant for understanding the compound's potential antioxidant properties or its behavior in similar assays (Ilyasov et al., 2020).
Properties
IUPAC Name |
2,3-dichloro-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2O3/c19-14-3-1-2-13(17(14)20)18(25)22-6-7-23-9-11-8-12(21)4-5-15(11)26-10-16(23)24/h1-5,8H,6-7,9-10H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVADYTJODZYQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,9-Dimethyl-1,7-bis(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2492593.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2492597.png)
![3-[(2-chloro-6-fluorophenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2492599.png)
![methyl N-[1-oxo-2-(pyridin-3-ylmethyl)isoquinolin-4-yl]carbamate](/img/structure/B2492600.png)

![2-({1-[(Oxan-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2492603.png)





![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)
